molecular formula C10H10N2O2 B1418791 Ethyl 1H-indazole-4-carboxylate CAS No. 885279-45-8

Ethyl 1H-indazole-4-carboxylate

Cat. No.: B1418791
CAS No.: 885279-45-8
M. Wt: 190.2 g/mol
InChI Key: ZYDRWPMGDIWCRN-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-4-carboxylate (CAS: 885279-45-8) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a purity of 95% . It belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. The ethyl ester group at the 4-position enhances its solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthesis via Indazole Core Construction

Cyclization of 4-Nitro-1H-indazole Derivatives

One prominent method involves the cyclization of nitro-substituted intermediates. The process begins with the synthesis of 2-nitro-5-chloro-acetophenone, which undergoes reduction to 2-amino-5-chloro-acetophenone. Subsequently, diazotization of the amino group followed by cyclization with suitable reagents yields the indazole core.

Reaction Scheme:

Step Reagents & Conditions Product Yield Reference
1 Sulfuric acid/nitric acid (cold, overnight) 2-Nitro-5-chloro-acetophenone 85%
2 Iron powder, ammonium chloride in MeOH/H₂O (60°C, overnight) 2-Amino-5-chloro-acetophenone 84%
3 Diazotization + tin chloride in acid 3-Methyl-5-R-1H-indazole Not specified

This route emphasizes safety and efficiency, avoiding hazardous hydrazine reflux and utilizing straightforward diazotization and cyclization steps.

Direct C-H Activation and Cyclization

Recent advances have explored direct C-H activation strategies. For example, Rhodium-catalyzed double C-H activation enables the formation of indazoles from suitable precursors like anthranil or arylhydrazones under mild conditions, providing high regioselectivity and yields.

Key Features:

  • Use of rhodium catalysts for double C-H activation
  • Tolerance to various functional groups
  • Moderate to good yields (up to 80%)
  • References:,

Synthesis from 1H-Indazole Derivatives

Functionalization of 1H-Indazole

Another approach involves starting from commercially available 1H-indazole derivatives. The key step is the esterification at the 4-position, achieved via esterification reactions with ethyl chloroformate or similar reagents under basic conditions.

Representative Procedure:

  • React 1H-indazole-4-carboxylic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or via direct esterification with ethyl alcohol under acidic catalysis.
  • Purify by recrystallization or chromatography.

Carboxylation of Indazole

Alternatively, the carboxylate group can be introduced via carboxylation of indazole intermediates using carbon dioxide under pressure, followed by esterification.

Reaction Conditions:

  • Use of sodium hydride or potassium tert-butoxide as base
  • CO₂ bubbling at elevated temperature
  • Esterification with ethanol

Summary of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages References
Cyclization of nitro intermediates Nitro- and chloro- substituted acetophenones Acidic nitration, reduction, diazotization, cyclization High yields, safety
C-H activation Arylhydrazones, anthranil Rhodium or copper catalysis, mild conditions Regioselectivity, functional group tolerance ,
Esterification of indazole-4-carboxylic acid 1H-indazole-4-carboxylic acid Ethanol, DCC, reflux Simplicity
Carboxylation of indazole Indazole derivatives CO₂ under pressure, base, subsequent esterification Direct introduction of carboxylate

Data Table of Key Parameters

Preparation Method Starting Material Yield (%) Reaction Conditions Notable Features
Cyclization of nitro intermediates Nitro- and chloro- substituted acetophenones 85% Acidic nitration, reduction, diazotization Safe, efficient, scalable
C-H activation Arylhydrazones Up to 80% Rhodium/copper catalysis, mild High regioselectivity
Esterification 1H-indazole-4-carboxylic acid 82% Ethanol, reflux, DCC Straightforward
Carboxylation Indazole derivatives Variable CO₂, base, elevated temp Direct carboxylation

Research Findings and Notes

  • The cyclization approach from nitro precursors is well-established, offering high yields and safety advantages by avoiding hazardous reagents like hydrazine.
  • Transition-metal catalyzed C-H activation methods provide regioselective synthesis routes, with recent reports demonstrating their efficiency and functional group compatibility.
  • Esterification and carboxylation techniques are versatile, allowing for modifications at the 4-position of the indazole core with high yields.
  • The choice of method depends on the available starting materials, desired scale, and specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indazole-4-carboxylic acid.

    Reduction: Ethyl 1H-indazole-4-methanol.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Ethyl 1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their potential as anti-inflammatory and anti-cancer agents. For instance, a series of indazole derivatives have demonstrated promising antitumor activity, with specific compounds showing nanomolar inhibition against Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation .

Case Study:
In a study by Paul et al., several indazole derivatives were synthesized and evaluated for their effectiveness against cancer cell lines. Compound 81c , identified as CFI-400945, was highlighted for its ability to inhibit HCT116 tumor growth in mouse models, showcasing the therapeutic potential of indazole derivatives in oncology .

Biological Research

Mechanistic Studies:
this compound is employed in biological studies to investigate its effects on cellular mechanisms. Research has shown that certain derivatives can inhibit key enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2) .

Example Findings:
A recent study revealed that a specific derivative exhibited potent inhibitory activity against ERK1/2 with IC50 values ranging from 9.3 nM to 25.8 nM across different cancer cell lines, highlighting its potential as a therapeutic agent .

Material Science

Development of Advanced Materials:
The compound is also significant in material science, particularly in the formulation of polymers and coatings. Its unique chemical properties enhance material durability and resistance to environmental factors, making it suitable for various industrial applications.

Agricultural Chemistry

Agrochemical Applications:
this compound is being explored for its potential use in agrochemicals, contributing to the development of safer pesticides and herbicides. Research indicates that certain indazole derivatives can effectively target pests while minimizing environmental impact .

Analytical Chemistry

Reference Standards:
In analytical chemistry, this compound functions as a reference standard in various analytical methods. This role is critical for ensuring accurate measurements and maintaining quality control in laboratory settings .

Summary Table of Applications

Field Application Key Findings/Examples
PharmaceuticalDrug synthesisCompounds derived show antitumor activity (e.g., CFI-400945 inhibits HCT116 growth)
Biological ResearchMechanistic studiesInhibition of FGFRs and ERK1/2; potent activity against cancer cell lines
Material SciencePolymer and coating developmentEnhances durability and environmental resistance
Agricultural ChemistryDevelopment of pesticides/herbicidesEffective against pests with lower environmental impact
Analytical ChemistryReference standard for analytical methodsEnsures accuracy in laboratory measurements

Mechanism of Action

The mechanism of action of Ethyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring system can bind to various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Positional Isomers of Indazole Carboxylates

Ethyl 1H-indazole-4-carboxylate differs from its positional isomers in the location of the ester group on the indazole ring. These structural variations influence physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Purity Key Differences References
Ethyl 1H-indazole-3-carboxylate 192944-51-7 C₁₀H₁₀N₂O₂ 95% Ester at 3-position; altered electronic distribution
Ethyl 1H-indazole-6-carboxylate 713-09-7 C₁₀H₁₀N₂O₂ 98% Ester at 6-position; higher purity
Ethyl 1H-indazole-7-carboxylate 885278-74-0 C₁₀H₁₀N₂O₂ 97% Ester at 7-position; limited commercial stock
  • Synthetic Utility : The 4- and 6-isomers are more commonly available (25g and 1g scales, respectively) compared to the 7-isomer (100mg scale) .
  • Electronic Effects : The 4-position’s proximity to the pyrazole nitrogen may enhance hydrogen-bonding capacity, influencing coordination chemistry or drug-target interactions .

Methyl vs. Ethyl Esters

Replacing the ethyl group with a methyl group alters steric and solubility properties:

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) References
This compound 885279-45-8 C₁₀H₁₀N₂O₂ 190.20 Not reported Not reported
Mthis compound 192945-49-6 C₉H₈N₂O₂ 176.17 1.324 345.2
  • Applications : Methyl esters are often used in high-throughput synthesis due to lower molecular weight and cost-effectiveness .
  • Stability : Ethyl esters may exhibit better thermal stability in prolonged reactions owing to reduced steric hindrance .

Heterocyclic Analogues

Comparing indazole derivatives with related heterocycles highlights structural and functional divergences:

Compound Name CAS Number Molecular Formula Purity Key Differences References
Ethyl imidazole-2-carboxylate 33543-78-1 C₆H₈N₂O₂ 97% Imidazole core; lacks fused benzene ring
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9 C₁₃H₁₂ClNO₂ 97% Quinoline core; chloro and methyl substituents
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate 1380300-57-1 C₁₄H₁₂N₄O₂ Not reported Quinazoline substitution; increased π-π stacking potential
  • Reactivity: Quinoline and quinazoline derivatives often exhibit enhanced aromatic stacking, useful in materials science .
  • Biological Activity : Imidazole derivatives are prevalent in antifungal and antiviral agents, whereas indazoles are explored for kinase inhibition .

Biological Activity

Ethyl 1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties, supported by relevant case studies and research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been recognized for their potential as therapeutic agents. The structural versatility of indazoles allows for modifications that can enhance their biological efficacy. This compound specifically has shown promise in various preclinical studies.

This compound exhibits potent anticancer properties through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Research indicates that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that a related indazole compound inhibited the proliferation of breast cancer cells (4T1) with an IC50 value of 0.23–1.15 μM, indicating strong growth inhibitory activity .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This was evidenced in studies where treatment with indazole derivatives resulted in significant increases in apoptotic cell populations .

Case Studies

  • Study on 4T1 Cells : In vitro studies showed that treatment with this compound led to a dose-dependent increase in apoptotic cells from 3.7% to 53.2% at varying concentrations . The compound also decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.
  • Tumor Growth Inhibition : In vivo studies indicated that similar indazole derivatives effectively suppressed tumor growth without significant side effects, further supporting their potential as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Anticandidal Activity : A series of indazole derivatives demonstrated efficacy against Candida species, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans . This suggests that this compound may contribute to the development of new antifungal agents.

Enzymatic Inhibition

Research has highlighted the role of this compound in inhibiting key enzymes involved in cancer metabolism:

  • Lactate Dehydrogenase A (LDH-A) : Inhibition of LDH-A is crucial for reducing lactate production in cancer cells, leading to altered metabolic processes and enhanced chemosensitivity . this compound showed promising results in this regard, enhancing the effectiveness of conventional chemotherapeutics when combined.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have indicated that substituents at specific positions on the indazole ring significantly affect potency and selectivity against various targets:

CompoundTargetIC50 Value
This compoundLDH-ALow micromolar
Indazole derivative (2f)Breast cancer (4T1)0.23–1.15 μM
Indazole derivative (3a)C. albicans3.807 mM

Q & A

Q. What are the optimized synthetic routes for Ethyl 1H-indazole-4-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

Basic Research Focus
this compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of a base like triethylamine to facilitate cyclization . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) significantly impact yield. For example, using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a coupling agent improves regioselectivity during imidazole ring formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data (e.g., tautomerism) be resolved?

Basic Research Focus
Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality.
  • IR : Identification of carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H bonds (~3400 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 194.23) validate molecular weight .

Conflicting data, such as tautomeric equilibria in the indazole ring, can be resolved via X-ray crystallography (e.g., SHELX refinement ) or computational methods like DFT to model electronic environments .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example:

  • Fukui functions highlight regions prone to electrophilic attack, such as the indazole N1 position .
  • Electrostatic potential maps reveal charge distribution, aiding in predicting interactions with biological targets or catalysts .
  • Solvent effects (polarizable continuum models) refine reactivity predictions in aqueous or non-polar environments .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software address them?

Advanced Research Focus
Challenges include:

  • Disordered substituents : Common in flexible ester groups. SHELXL applies restraints to refine occupancy and thermal parameters .
  • Twinning : High-resolution data (e.g., synchrotron sources) combined with SHELXD’s dual-space algorithms resolve overlapping reflections .
  • Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions critical for understanding packing arrangements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Advanced Research Focus

  • Ester Group Modification : Replacing ethyl with bulkier esters (e.g., isopropyl) alters lipophilicity, impacting membrane permeability in antimicrobial assays .
  • Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro) to the indazole ring enhances electrophilicity, potentially increasing binding to enzyme active sites .
  • In Vitro Testing : Evaluate cytotoxicity and IC50_{50} values against cancer cell lines (e.g., MHCC97-L) to prioritize derivatives .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Research Focus

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
  • Recrystallization : Use solvent pairs like ethanol/water to remove unreacted starting materials .
  • HPLC : Reverse-phase C18 columns achieve >95% purity for biological testing .

Properties

IUPAC Name

ethyl 1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRWPMGDIWCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672308
Record name Ethyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-45-8
Record name Ethyl 1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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